5-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;trihydrochloride
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Overview
Description
LDN 212854 trihydrochloride is a hydrochloride salt form of LDN 212854, a potent inhibitor of bone morphogenetic protein type I receptor kinases. It is particularly effective against activin receptor-like kinase 2 (IC50: 1.3 nM) and activin receptor-like kinase 1 (IC50: 2.4 nM) . This compound is used in scientific research, particularly in studies related to fibrodysplasia ossificans progressiva and hepatocellular carcinoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LDN 212854 involves multiple steps, starting with the preparation of the core structure, which includes a quinoline and a pyrazolo[1,5-a]pyrimidine moiety. The key steps involve:
- Formation of the quinoline ring.
- Coupling of the quinoline with a pyrazolo[1,5-a]pyrimidine derivative.
- Introduction of a piperazine group to enhance solubility and biological activity .
Industrial Production Methods
Industrial production of LDN 212854 trihydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
LDN 212854 trihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the piperazine and quinoline moieties .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation and Reduction: While less common, oxidation and reduction reactions can be performed using reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products
The major products formed from these reactions include various substituted derivatives of LDN 212854, which can be further studied for their biological activity .
Scientific Research Applications
LDN 212854 trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of bone morphogenetic protein signaling pathways.
Medicine: Explored as a potential therapeutic agent for conditions like fibrodysplasia ossificans progressiva.
Industry: Utilized in the development of new drugs targeting bone morphogenetic protein pathways.
Mechanism of Action
LDN 212854 trihydrochloride exerts its effects by selectively inhibiting bone morphogenetic protein type I receptor kinases, particularly activin receptor-like kinase 2 and activin receptor-like kinase 1 . This inhibition prevents the phosphorylation of SMAD1/5/8 proteins, thereby blocking downstream signaling pathways involved in cell proliferation and differentiation .
Comparison with Similar Compounds
Similar Compounds
LDN 193189 hydrochloride: Another potent inhibitor of bone morphogenetic protein type I receptors, but with different selectivity profiles.
Dorsomorphin: A less selective inhibitor of bone morphogenetic protein signaling, often used as a reference compound in studies.
Uniqueness
LDN 212854 trihydrochloride is unique due to its high selectivity for activin receptor-like kinase 2 and activin receptor-like kinase 1, making it a valuable tool for studying bone morphogenetic protein signaling pathways with minimal off-target effects .
Properties
IUPAC Name |
5-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6.3ClH/c1-3-21(22-4-2-10-27-24(22)5-1)23-16-29-31-17-19(15-28-25(23)31)18-6-8-20(9-7-18)30-13-11-26-12-14-30;;;/h1-10,15-17,26H,11-14H2;3*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMSXBSYXNLYPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=C6C=CC=NC6=CC=C5)N=C3.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25Cl3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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